[5-(3-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione
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Overview
Description
[5-(3-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione: is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group and a morpholin-4-ylmethanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 3-chlorophenyl-substituted acetylenes and carbonyl compounds.
Introduction of the Morpholin-4-ylmethanethione Group: This step involves the reaction of the furan derivative with morpholine and a thiocarbonyl reagent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[5-(3-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or other reduced forms.
Substitution: The furan ring and the chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the furan ring and chlorophenyl group.
Scientific Research Applications
[5-(3-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and cellular pathways.
Mechanism of Action
The mechanism of action of [5-(3-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[5-(3-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione: can be compared with other similar compounds, such as:
[5-(4-Chlorophenyl)furan-2-yl]acrylic acid: This compound shares the furan ring and chlorophenyl group but differs in the presence of an acrylic acid moiety.
[5-(3-Chlorophenyl)furan-2-yl]methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid: This compound has a similar furan ring and chlorophenyl group but includes a thiazolidinone and sulfonic acid group.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[5-(3-chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-3-1-2-11(10-12)13-4-5-14(19-13)15(20)17-6-8-18-9-7-17/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOLHGDGFCUGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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